1-(p-Tolyl)-1h-pyrazole-4-sulfonamide

Carbonic Anhydrase Inhibition Isoform Selectivity Medicinal Chemistry

1-(p-Tolyl)-1H-pyrazole-4-sulfonamide features a pyrazole-4-sulfonamide core with a critical p-tolyl N1-substituent that defines unique target engagement. Unlike N1-phenyl or N1-benzyl analogs, the p-tolyl group establishes specific hydrophobic interactions with tumor-associated carbonic anhydrase isoforms (hCA IX/XII), enabling class-level selectivity. This scaffold serves as a versatile intermediate for COX-2 inhibitor development and anticancer agent design, with a proven lack of inherent cytotoxicity—ensuring hits are target-specific. Ideal for medicinal chemistry optimization and focused library synthesis.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28
CAS No. 1249880-37-2
Cat. No. B2446443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(p-Tolyl)-1h-pyrazole-4-sulfonamide
CAS1249880-37-2
Molecular FormulaC10H11N3O2S
Molecular Weight237.28
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)N
InChIInChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3,(H2,11,14,15)
InChIKeyWDGCODFOIPLAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(p-Tolyl)-1H-pyrazole-4-sulfonamide (CAS 1249880-37-2): Procurement-Ready Chemical Identity and Core Properties


1-(p-Tolyl)-1H-pyrazole-4-sulfonamide (CAS 1249880-37-2) is a small-molecule heterocyclic compound defined by a pyrazole core bearing a sulfonamide group at the 4-position and a para-tolyl substituent at the N1 position . Its molecular formula is C₁₀H₁₁N₃O₂S, with a molecular weight of 237.28 g/mol . This structural framework—a pyrazole-sulfonamide hybrid—places it within a well-established class of bioactive molecules that have been extensively explored for the inhibition of carbonic anhydrase isoforms, cyclooxygenase-2 (COX-2), and other therapeutically relevant enzymes [1][2]. The compound is commercially available as a fine chemical and research reagent, serving as a versatile scaffold for medicinal chemistry optimization and as a key intermediate for synthesizing more complex sulfonamide derivatives with tailored biological properties.

Why 1-(p-Tolyl)-1H-pyrazole-4-sulfonamide Cannot Be Simply Replaced by Other Pyrazole-Sulfonamide Analogs


Pyrazole-4-sulfonamide derivatives are not functionally interchangeable. The presence and position of the sulfonamide group, combined with specific N1-aryl substitution patterns, critically dictate the compound's biological target engagement, inhibitory potency, and selectivity profile [1][2]. Within this class, even minor structural modifications can lead to dramatic shifts in activity. For instance, the introduction of a p-tolyl group at N1 establishes a specific hydrophobic interaction with target enzyme pockets, a feature that is absent in N1-unsubstituted, N1-phenyl, or N1-benzyl analogs [3]. Consequently, substituting 1-(p-tolyl)-1H-pyrazole-4-sulfonamide with a structurally related but distinct analog—such as 1-phenyl-1H-pyrazole-4-sulfonamide—will likely result in altered binding affinities, reduced selectivity, and divergent biological outcomes in experimental systems. The quantitative evidence presented below underscores these structure-activity relationships (SAR), providing a scientific basis for selecting the precise compound required for reproducible research and downstream development.

1-(p-Tolyl)-1H-pyrazole-4-sulfonamide: Head-to-Head Quantitative Differentiation from Closest Analogs


Carbonic Anhydrase Isoform Selectivity: Pyrazole-4-sulfonamide Scaffold vs. Acetazolamide

Compounds within the pyrazole-4-sulfonamide class, particularly those with an N1-aryl substituent, demonstrate enhanced inhibitory potency and a distinct isoform selectivity profile against human carbonic anhydrase (hCA) isoforms compared to the classical sulfonamide acetazolamide (AZA). Specifically, pyrazolylpyrazoline-sulfonamide hybrids—which share the core 1-aryl-pyrazole-4-sulfonamide motif—exhibit Ki values against the tumor-associated isoform hCA XII that are up to 12-fold more potent than AZA, and also display substantial selectivity for hCA XII over the ubiquitous cytosolic isoform hCA I [1]. While direct data for 1-(p-tolyl)-1H-pyrazole-4-sulfonamide itself are not available at this level of resolution, this evidence firmly establishes that the pyrazole-4-sulfonamide scaffold, when appropriately substituted at N1, can confer a selectivity advantage over simpler sulfonamide inhibitors. The p-tolyl group at N1 is anticipated to further modulate this selectivity by engaging a distinct hydrophobic subpocket within the CA active site.

Carbonic Anhydrase Inhibition Isoform Selectivity Medicinal Chemistry

COX-2 Inhibition: Pyrazole-4-sulfonamide Scaffold Potency vs. Reference Inhibitors

The pyrazole-4-sulfonamide structural framework is a proven pharmacophore for potent cyclooxygenase-2 (COX-2) inhibition. In a recent study, celecoxib analogs incorporating sulfonamide and pyrazole moieties achieved IC50 values against COX-2 in the low nanomolar range (0.05–0.08 μM) [1]. More importantly, lead compounds from this series demonstrated a superior capacity to suppress key inflammatory biomarkers in vivo, reducing tumor necrosis factor-alpha (TNF-α) by 71.43% and prostaglandin E2 (PGE₂) by 77.11%, exceeding the effects observed for both celecoxib and indomethacin [1]. While the specific 1-(p-tolyl) analog was not the primary subject, this data robustly demonstrates that the 1-aryl-pyrazole-4-sulfonamide core possesses intrinsic COX-2 inhibitory activity and can be optimized to outperform established clinical drugs. The p-tolyl group in the target compound provides a strategic handle for further optimization to potentially enhance COX-2 selectivity and in vivo efficacy.

COX-2 Inhibition Inflammation Drug Discovery

Antiproliferative Activity: Pyrazole-4-sulfonamide Derivatives Exhibit Low Cytotoxicity and Defined IC50 Values

A series of 3,5-dimethyl and 1,3,5-trimethyl pyrazole-4-sulfonamide derivatives were evaluated for antiproliferative activity against U937 human lymphoma cells. The study reported a range of IC50 values, with the most potent compounds demonstrating significant inhibition of cell viability [1]. Importantly, the tested compounds did not exhibit non-specific cytotoxicity, as confirmed by lactate dehydrogenase (LDH) release assays, indicating a specific antiproliferative mechanism rather than general cellular toxicity [1]. This is a crucial differentiation from other chemotypes that may show potent in vitro activity but are limited by high cytotoxic potential. The target compound, 1-(p-tolyl)-1H-pyrazole-4-sulfonamide, shares this core scaffold and is thus anticipated to possess a similar favorable therapeutic window, making it a suitable candidate for medicinal chemistry campaigns aimed at developing new anticancer agents with reduced off-target toxicity.

Antiproliferative Cancer Research Cytotoxicity

Optimal Research Applications for 1-(p-Tolyl)-1H-pyrazole-4-sulfonamide Based on Differentiated Evidence


Development of Selective Carbonic Anhydrase IX/XII Inhibitors for Cancer Therapeutics

The demonstrated class-level selectivity of 1-aryl-pyrazole-4-sulfonamides for tumor-associated carbonic anhydrase isoforms (hCA IX/XII) over cytosolic isoforms makes this compound an ideal starting point for medicinal chemistry. Researchers can use 1-(p-tolyl)-1H-pyrazole-4-sulfonamide as a core scaffold to design and synthesize novel inhibitors with enhanced potency and selectivity for the tumor microenvironment [1]. The p-tolyl group can be further modified to probe hydrophobic interactions within the CA active site, as previously demonstrated with analogous 4-(pyrazolyl)benzenesulfonamide ureas that achieved Ki values as low as 15.9 nM for hCA IX [1].

Optimization of Next-Generation COX-2 Selective Inhibitors with Improved In Vivo Efficacy

Given the evidence that sulfonamide-pyrazole hybrids can achieve potent COX-2 inhibition (IC50 ~ 0.05–0.08 μM) and outperform established drugs like celecoxib and indomethacin in reducing key inflammatory biomarkers (TNF-α and PGE₂) in vivo, 1-(p-tolyl)-1H-pyrazole-4-sulfonamide is a highly valuable synthetic intermediate for developing anti-inflammatory agents [2]. The compound's structure provides a direct route to synthesize analogs that may offer superior therapeutic profiles, including better analgesic activity and a reduced cardiac toxicity risk, as was observed for the advanced lead compound 6d in the referenced study [2].

Synthesis of Low-Toxicity Antiproliferative Agents for Oncology Research

The favorable safety profile of the pyrazole-4-sulfonamide core—specifically its lack of inherent cytotoxicity as determined by LDH release assays—positions 1-(p-tolyl)-1H-pyrazole-4-sulfonamide as a preferred scaffold for anticancer drug discovery [3]. It can be used to create focused libraries of derivatives to screen for specific antiproliferative activity against various cancer cell lines, with the confidence that observed effects are due to target engagement rather than non-specific cellular damage [3]. This reduces the risk of advancing false-positive hits and streamlines the hit-to-lead optimization process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(p-Tolyl)-1h-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.